2-Methoxy-N-methyl-6-nitroaniline
Overview
Description
2-Methoxy-N-methyl-6-nitroaniline is a compound with the molecular formula C7H8N2O2 . It is useful in organic synthesis and is often used in the production of dyes and metabolites .
Synthesis Analysis
The synthesis of 2-Methoxy-N-methyl-6-nitroaniline involves several stages. The first stage involves the reaction of 2-aminotoluene-5-sulfonic acid with acetic acid and zinc (II) oxide at 80 degrees Celsius for 4 hours. The second stage involves the reaction with nitric acid at 10 - 12 degrees Celsius for 2 hours. The final stage involves the reaction with hydrogen chloride in water at 100 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of 2-Methoxy-N-methyl-6-nitroaniline can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
2-Methoxy-N-methyl-6-nitroaniline is sensitive to prolonged exposure to air and is insoluble in water . It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .Physical And Chemical Properties Analysis
2-Methoxy-N-methyl-6-nitroaniline is described as orange-yellow prisms or brown granular powder . It is sensitive to prolonged exposure to air and is insoluble in water . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
1. Optical Applications of 4-Methoxy-2-Nitroaniline
- Application Summary : This compound is used in the growth of organic single crystals for optical applications. These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .
- Results or Outcomes : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm. The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
2. Optical Applications of 2-Methoxy-4-Nitroaniline
- Application Summary : This compound is used in the growth of organic single crystals for optical applications. These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application : The organic aromatic 2-methoxy-4-nitroaniline single crystal was grown by slow evaporation solution growth technique .
- Results or Outcomes : The photoluminescence studies show that the grown crystal has green color emission. The thermal constancy of the grown crystal was analyzed by thermogravimetric and differential thermal analyses .
3. Dyeing Processes
- Application Summary : 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .
- Methods of Application : The compound is used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes .
- Results or Outcomes : The use of this compound in dyeing processes contributes to the production of a variety of colors in textiles .
4. Synthesis of Radiotracer Candidates
- Application Summary : Compounds similar to “2-Methoxy-N-methyl-6-nitroaniline” have been used in the synthesis of isomeric [11C] methoxy analogs of nimesulide, which are suitable radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .
- Methods of Application : The compound is used in the synthesis of radiotracer candidates .
- Results or Outcomes : The resulting compound could potentially be used for imaging the expression of COX-2 in the brain .
5. Dyeing of Polyester Fibre
- Application Summary : 2-Methoxy-5-nitroaniline, a compound similar to “2-Methoxy-N-methyl-6-nitroaniline”, has been used in the synthesis of disazo disperse dyes containing nitro and methoxy groups, which are used for the dyeing of polyester fibre .
- Methods of Application : The compound is used as an intermediate in the synthesis of disazo disperse dyes .
- Results or Outcomes : The use of this compound in dyeing processes contributes to the production of a variety of colors in textiles .
6. Synthesis of Disazo Disperse Dyes
- Application Summary : 2-Methoxy-5-nitroaniline, a compound similar to “2-Methoxy-N-methyl-6-nitroaniline”, has been used in the synthesis of disazo disperse dyes containing nitro and methoxy groups, which are used for the dyeing of polyester fibre .
- Methods of Application : The compound is used as an intermediate in the synthesis of disazo disperse dyes .
- Results or Outcomes : The use of this compound in dyeing processes contributes to the production of a variety of colors in textiles .
7. Synthesis of Radiotracer Candidates
- Application Summary : Compounds similar to “2-Methoxy-N-methyl-6-nitroaniline” have been used in the synthesis of isomeric [11C] methoxy analogs of nimesulide, which are suitable radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .
- Methods of Application : The compound is used in the synthesis of radiotracer candidates .
- Results or Outcomes : The resulting compound could potentially be used for imaging the expression of COX-2 in the brain .
Safety And Hazards
2-Methoxy-N-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methoxy-N-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKYOVNCNDWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633212 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-methyl-6-nitroaniline | |
CAS RN |
410092-91-0 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.